Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-4-hydroxy-1-(2-morpholi n-4-ylethyl)-5-oxo-3-pyrrolin-2-yl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-4-hydroxy-1-(2-morpholin-4-ylethyl)-5-oxo-3-pyrrolin-2-yl}benzoate is a complex organic compound featuring a thiazole ring, a pyrrolinone ring, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-4-hydroxy-1-(2-morpholin-4-ylethyl)-5-oxo-3-pyrrolin-2-yl}benzoate involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylthiazole with appropriate reagents under controlled conditions.
Pyrrolinone Ring Formation: The pyrrolinone ring is typically formed through cyclization reactions involving suitable precursors.
Coupling Reactions: The thiazole and pyrrolinone rings are coupled using reagents like carbonyl compounds and catalysts to form the core structure.
Esterification: The final step involves esterification with benzoic acid derivatives to form the benzoate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrrolinone rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
Biologically, the compound has shown potential as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects, including its role as an anticancer agent. Its interactions with cellular pathways are of particular interest .
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-4-hydroxy-1-(2-morpholin-4-ylethyl)-5-oxo-3-pyrrolin-2-yl}benzoate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound can inhibit or activate various pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring and exhibit similar biological activities.
Pyrrolinone Derivatives: Compounds with pyrrolinone rings also show comparable chemical reactivity and biological effects.
Uniqueness
Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-4-hydroxy-1-(2-morpholin-4-ylethyl)-5-oxo-3-pyrrolin-2-yl}benzoate is unique due to its combined structural features, which confer a distinct set of chemical and biological properties. Its multifunctional nature allows for diverse applications across various fields .
Properties
Molecular Formula |
C24H27N3O6S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-5-oxo-2H-pyrrol-2-yl]benzoate |
InChI |
InChI=1S/C24H27N3O6S/c1-14-22(34-15(2)25-14)20(28)18-19(16-4-6-17(7-5-16)24(31)32-3)27(23(30)21(18)29)9-8-26-10-12-33-13-11-26/h4-7,19,29H,8-13H2,1-3H3 |
InChI Key |
UTLLZTZXQVQYTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)CCN4CCOCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.